2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with a furan and methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-(furan-2-yl)-2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification steps, such as recrystallization or chromatography, would be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide
Uniqueness
2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is unique due to the presence of both a furan ring and a methoxyethyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative notable for its unique structural features, including a furan ring and a methoxyethyl group. These characteristics may contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-(furan-2-yl)-2-methoxyethylamine. This reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced. The process generally occurs in organic solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₃H₁₄ClNO₄S |
Molecular Weight | 315.77 g/mol |
CAS Number | 1788559-56-7 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes or receptors, thereby inhibiting or modulating their activity. This mechanism is particularly relevant in medicinal chemistry, where such compounds are designed to target specific pathways involved in disease processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Case Studies and Research Findings
A comparative analysis with related compounds has revealed insights into structure-activity relationships (SAR). For example, modifications to the furan ring or sulfonamide group can significantly alter biological activity and potency against specific targets. In one study, derivatives of furan-containing compounds were shown to exhibit IC50 values in the low micromolar range against viral proteases, suggesting that similar modifications could enhance the efficacy of this compound .
Table: Comparative IC50 Values of Related Compounds
Compound Name | IC50 (μM) |
---|---|
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | 1.55 |
F8-S43 | 10.76 |
F8-B22 | 1.57 |
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-18-12(11-6-4-8-19-11)9-15-20(16,17)13-7-3-2-5-10(13)14/h2-8,12,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTNVTDJWZVFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1Cl)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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